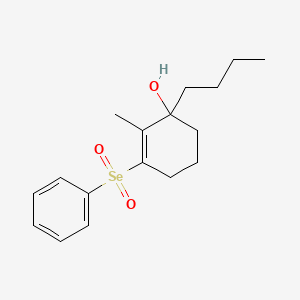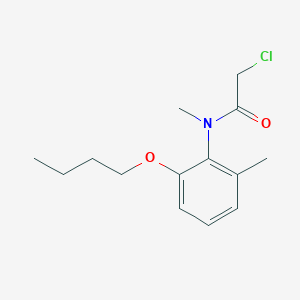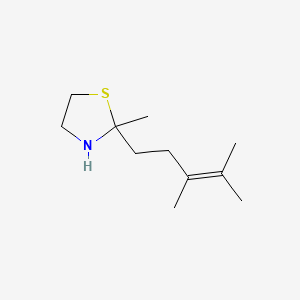
2-(3,4-Dimethyl-3-pentenyl)-2-methylthiazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-Dimethyl-3-pentenyl)-2-methylthiazolidine is an organic compound that belongs to the thiazolidine family Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms This particular compound is characterized by the presence of a 3,4-dimethyl-3-pentenyl group and a methyl group attached to the thiazolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethyl-3-pentenyl)-2-methylthiazolidine typically involves the reaction of a thiazolidine precursor with a suitable alkylating agent. One common method is the alkylation of 2-methylthiazolidine with 3,4-dimethyl-3-pentenyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as distillation or chromatography may also be employed to enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,4-Dimethyl-3-pentenyl)-2-methylthiazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidine-2-thione or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiazolidine ring or the alkyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine-2-thione and other reduced derivatives.
Substitution: Various substituted thiazolidines depending on the nucleophile used.
Applications De Recherche Scientifique
2-(3,4-Dimethyl-3-pentenyl)-2-methylthiazolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound may be studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 2-(3,4-Dimethyl-3-pentenyl)-2-methylthiazolidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thiazolidine ring can act as a nucleophile or electrophile, participating in various biochemical pathways. The molecular targets and pathways involved would be specific to the biological context in which the compound is studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dimethyl-3-pentanol: A related compound with similar alkyl groups but lacking the thiazolidine ring.
3,4-Dimethyl-3-pentanol: Another similar compound with a different arrangement of methyl groups.
2,3-Dimethylpentan-3-ol: A compound with a similar carbon skeleton but different functional groups.
Uniqueness
2-(3,4-Dimethyl-3-pentenyl)-2-methylthiazolidine is unique due to the presence of both the thiazolidine ring and the 3,4-dimethyl-3-pentenyl group
Propriétés
Numéro CAS |
75606-60-9 |
|---|---|
Formule moléculaire |
C11H21NS |
Poids moléculaire |
199.36 g/mol |
Nom IUPAC |
2-(3,4-dimethylpent-3-enyl)-2-methyl-1,3-thiazolidine |
InChI |
InChI=1S/C11H21NS/c1-9(2)10(3)5-6-11(4)12-7-8-13-11/h12H,5-8H2,1-4H3 |
Clé InChI |
JJDZEYJKWDEOBV-UHFFFAOYSA-N |
SMILES canonique |
CC(=C(C)CCC1(NCCS1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



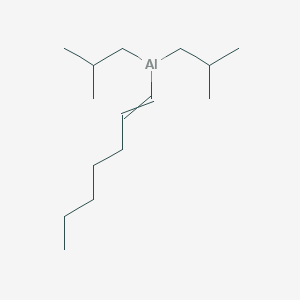
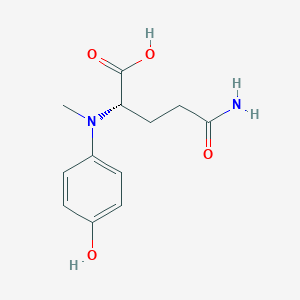
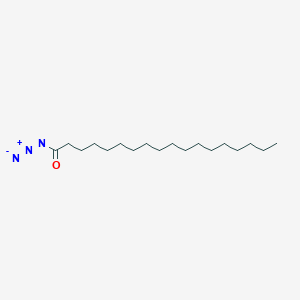
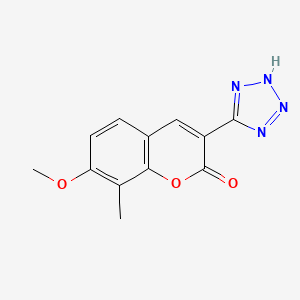
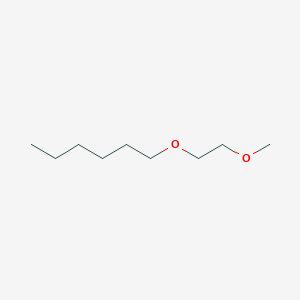
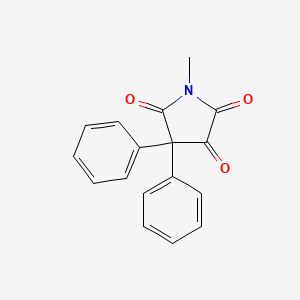
![2-[4-(5-Ethylthiophene-2-carbonyl)phenyl]propanoic acid](/img/structure/B14435786.png)
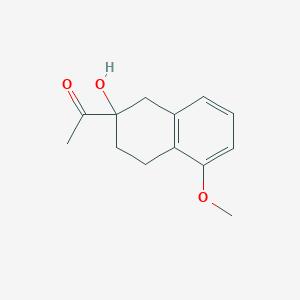
silane](/img/structure/B14435797.png)
![N~1~,N~1~-Diethyl-N~4~-{tris[(propan-2-yl)oxy]silyl}benzene-1,4-diamine](/img/structure/B14435798.png)

